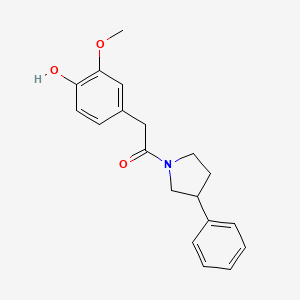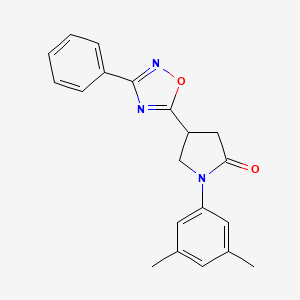![molecular formula C20H26N4O2 B2997712 2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol CAS No. 896850-17-2](/img/structure/B2997712.png)
2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol” is a chemical compound with diverse applications in scientific research. It belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The brominated aminopyrazole is more reactive than its non-brominated counterpart due to the electronic nature of the respective substituents . This reactivity plays a crucial role in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis
The molecular formula of the compound is C20H26N4O2, with an average mass of 354.446 Da and a monoisotopic mass of 354.205566 Da .Scientific Research Applications
Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidines are key structural motifs in medicinal chemistry due to their potent pharmacological profiles. They serve as crucial pharmacophores in drug discovery and are used in the development of drugs with anti-inflammatory, analgesic, vasodilator, and antidepressant properties .
Pharmaceutical Applications
These compounds are incorporated into pharmaceuticals that target various diseases. For example, they have been reported to show promise as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases .
Pesticides
The unique chemical structure of pyrazolo[1,5-a]pyrimidines makes them suitable for use in pesticides. Their synthesis has escalated dramatically in recent decades due to their effectiveness .
Dyes and Pigments
Pyrazolo[1,5-a]pyrimidines derivatives are also used in the synthesis of dyes and pigments. They offer a range of colors and properties suitable for various industrial applications .
Chemotherapy
Compounds that inhibit tubulin polymerization have been developed as cytotoxic drugs from pyrazolo[1,5-a]pyrimidines. They are an integral part of chemotherapy regimens .
Optical Applications
These derivatives have significant photophysical properties that make them strategic compounds for optical applications. They offer simpler and greener synthetic methodologies and tunable photophysical properties .
Future Directions
Unlocking the potential of “2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol” can lead to groundbreaking discoveries in scientific research. The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
It shares structural similarities withSildenafil , a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . Therefore, it’s plausible that this compound may also target PDE5 or similar enzymes.
Mode of Action
If it indeed targets PDE5 like Sildenafil, it could enhance the effect of nitric oxide by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum .
Biochemical Pathways
nitric oxide-cGMP pathway . Inhibition of PDE5 would prevent the breakdown of cGMP, leading to an increase in cGMP levels and resulting in smooth muscle relaxation .
Result of Action
If it acts similarly to Sildenafil, it could lead to smooth muscle relaxation, which is a key factor in the treatment of conditions like erectile dysfunction .
properties
IUPAC Name |
2-[2-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-3-7-17-14-18(21-10-12-26-13-11-25)24-20(22-17)19(15(2)23-24)16-8-5-4-6-9-16/h4-6,8-9,14,21,25H,3,7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTPJPVLYNIFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2997633.png)

![Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2997635.png)




![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2997641.png)

![2-[4-(Methylsulfonyl)piperazino]-1,3-benzothiazole](/img/structure/B2997646.png)


![1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997650.png)